6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol
Brand Name: Vulcanchem
CAS No.: 337920-80-6
VCID: VC2831422
InChI: InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
SMILES: C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl
Molecular Formula: C11H7Cl2NO2
Molecular Weight: 256.08 g/mol

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol

CAS No.: 337920-80-6

Cat. No.: VC2831422

Molecular Formula: C11H7Cl2NO2

Molecular Weight: 256.08 g/mol

* For research use only. Not for human or veterinary use.

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol - 337920-80-6

Specification

CAS No. 337920-80-6
Molecular Formula C11H7Cl2NO2
Molecular Weight 256.08 g/mol
IUPAC Name 6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one
Standard InChI InChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Standard InChI Key VOANCSPBFKNXOI-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl

Introduction

Chemical Identity and Structure

6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol is a chlorinated organic compound with a pyridine ring as its core structure. The compound features a 3-chlorophenyl substituent at position 5 and a chlorine atom at position 6 of the pyridine ring, with hydroxyl groups at positions 2 and 4. This unique arrangement of functional groups contributes to its chemical behavior and potential applications.

Identification Parameters

The compound can be identified using various chemical identifiers and nomenclature systems as outlined in Table 1.

Table 1: Chemical Identifiers for 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol

ParameterValue
CAS Number337920-80-6
Molecular FormulaC11H7Cl2NO2
Molecular Weight256.08 g/mol
IUPAC Name6-chloro-5-(3-chlorophenyl)-4-hydroxy-1H-pyridin-2-one
Standard InChIInChI=1S/C11H7Cl2NO2/c12-7-3-1-2-6(4-7)10-8(15)5-9(16)14-11(10)13/h1-5H,(H2,14,15,16)
Standard InChIKeyVOANCSPBFKNXOI-UHFFFAOYSA-N
SMILESC1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl
Canonical SMILESC1=CC(=CC(=C1)Cl)C2=C(NC(=O)C=C2O)Cl
PubChem Compound ID54703176

The IUPAC name for this compound reveals its structural features: the "6-chloro" and "5-(3-chlorophenyl)" portions indicate the positions of the chlorine atom and the chlorophenyl group on the pyridine ring, while the "4-hydroxy-1H-pyridin-2-one" portion describes the tautomeric form of the 2,4-pyridinediol structure .

Structural Characteristics

The compound features a pyridine ring with two hydroxyl groups, creating a pyridinediol structure. The 3-chlorophenyl substituent at position 5 adds complexity to the molecule, while the chlorine atom at position 6 further modifies its chemical properties. This arrangement creates a molecule with potential for hydrogen bonding through its hydroxyl groups and nitrogen atom, while the chlorine atoms may contribute to lipophilicity and electron-withdrawing effects .

The pyridine ring, being an aromatic heterocycle, contributes to the compound's potential for π-π interactions with other aromatic systems. The hydroxyl groups at positions 2 and 4 can exist in tautomeric forms, potentially existing as a 4-hydroxy-1H-pyridin-2-one as indicated in some naming conventions. This tautomerism may affect the compound's reactivity and binding characteristics in various chemical and biological systems.

Physical and Chemical Properties

The physical and chemical properties of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol contribute to its behavior in various environments and its potential applications. While comprehensive experimental data on this specific compound is limited in the available literature, some properties can be inferred from its structure and from the information available in chemical databases.

Chemical Reactivity

The chemical reactivity of 6-Chloro-5-(3-chlorophenyl)-2,4-pyridinediol can be inferred from its functional groups:

  • The hydroxyl groups at positions 2 and 4 can participate in hydrogen bonding and may undergo various reactions typical of alcohols, such as esterification, etherification, and oxidation.

  • The pyridine nitrogen, depending on its protonation state, can act as a hydrogen bond acceptor or participate in coordination with metals.

  • The chlorine atoms, particularly the one directly attached to the pyridine ring, might be susceptible to nucleophilic aromatic substitution reactions under appropriate conditions.

  • The tautomeric equilibrium between the diol form and the hydroxy-pyridone form may influence its reactivity in different chemical environments .

These reactivity patterns suggest potential for this compound to serve as an intermediate in the synthesis of more complex molecules, particularly those with pharmaceutical or agrochemical applications.

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